molecular formula C20H24N4O3 B2801915 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034359-82-3

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2801915
CAS No.: 2034359-82-3
M. Wt: 368.437
InChI Key: KLUWYNCBQMFSKD-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives have been found to bind with high affinity to multiple receptors , acting as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme . They also show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis .

Mode of Action

The compound’s interaction with its targets results in the inhibition of gastric acid secretion . This is achieved by the compound accumulating in the parietal cell and binding directly to the enzyme . The compound also inhibits bacterial nucleic acid and protein synthesis, contributing to its antibacterial activity .

Biochemical Pathways

The compound affects the biochemical pathways related to gastric acid secretion and bacterial nucleic acid and protein synthesis . The inhibition of these pathways can lead to a decrease in gastric acid production and bacterial growth .

Pharmacokinetics

Benzimidazole derivatives, which the compound is a part of, are known to be metabolically stable . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization

Result of Action

The result of the compound’s action is the inhibition of gastric acid secretion and bacterial growth . This can potentially alleviate symptoms related to excess gastric acid and bacterial infections .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-12-21-17-8-3-13(9-18(17)22-12)20(26)23-14-10-19(25)24(11-14)15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-11H2,1-2H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWYNCBQMFSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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